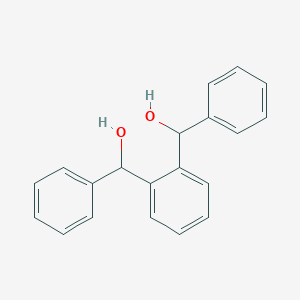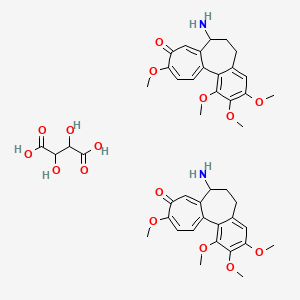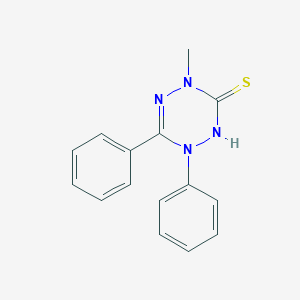
4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione is a heterocyclic compound that belongs to the tetrazine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazine derivatives with nitriles or isothiocyanates. The reaction conditions often include the use of solvents like ethanol or acetonitrile and may require heating or the presence of catalysts.
Industrial Production Methods
Industrial production methods for such compounds are generally scaled-up versions of laboratory synthesis. They may involve continuous flow reactors, optimized reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazine oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or conductivity.
Mechanism of Action
The mechanism of action of 4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, binding to DNA, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tetrazine Derivatives: Compounds with similar tetrazine cores but different substituents.
Thione Compounds: Molecules containing the thione functional group.
Comparison
4-Methyl-1,6-diphenyl-1,4-dihydro-1,2,4,5-tetrazine-3(2H)-thione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to other tetrazine derivatives, it may exhibit different properties, such as solubility, stability, and interaction with biological targets.
Properties
CAS No. |
50781-66-3 |
|---|---|
Molecular Formula |
C15H14N4S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
5-methyl-2,3-diphenyl-1H-1,2,4,5-tetrazine-6-thione |
InChI |
InChI=1S/C15H14N4S/c1-18-15(20)17-19(13-10-6-3-7-11-13)14(16-18)12-8-4-2-5-9-12/h2-11H,1H3,(H,17,20) |
InChI Key |
VXLNLSICXVXFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=S)NN(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






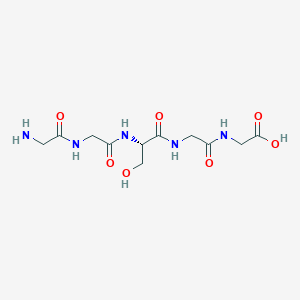
![Copper;[1-carboxy-5-(ethoxycarbonylamino)pentyl]azanide](/img/structure/B14666386.png)
![1,1'-[[1,1'-Biphenyl]-4,4'-diyldi(hydrazin-2-yl-1-ylidene)]bis(8-aminonaphthalen-2(1H)-one)](/img/structure/B14666393.png)
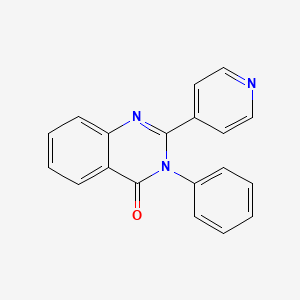
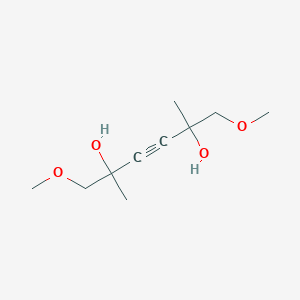
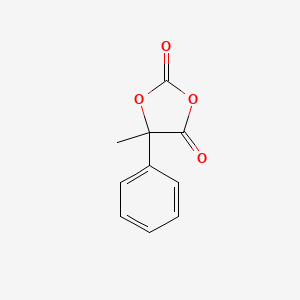
![N-Ethyl-N-({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)ethanamine](/img/structure/B14666428.png)

